(1h-Indol-3-ylmethylene)malononitrile
Overview
Description
(1h-Indol-3-ylmethylene)malononitrile, also known as IMCN, is a synthetic compound. It has a molecular formula of C12H7N3 and a molecular weight of 193.20408 . This compound has been studied for its potential applications in a variety of scientific research fields.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a combination of carbon ©, hydrogen (H), and nitrogen (N) atoms. The InChI representation of its structure isInChI=1S/C12H7N3/c13-6-9(7-14)5-10-8-15-12-4-2-1-3-11(10)12/h1-5,8,15H
. The Canonical SMILES representation is C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C#N
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 193.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The XLogP3 value is 2.3 , which provides an estimate of the compound’s lipophilicity, which can influence its behavior in biological systems.Scientific Research Applications
Chemosensing Properties : A derivative of (1h-Indol-3-ylmethylene)malononitrile has been used to design a new chemosensor for detecting various metal ions, particularly heavy metal ions. This chemosensor exhibits a D-π-A system between electron-withdrawing malononitrile and electron-donating indole moieties, which interact with target metal ions. This application is significant for environmental monitoring and safety applications (Son, Kim, & Kim, 2014).
Antitumor and DNA Damaging Properties : Certain derivatives of this compound, specifically 2-(substituted benzo[c,d]indol-2(1H)-ylidene)malononitriles, have shown effective antitumor activities. They preferentially target certain tumor cell lines and can intercalate into DNA, suggesting potential use in cancer therapy (Li et al., 2010).
Antiproliferative Potency : Indole derivatives synthesized from this compound have been tested for their antiproliferative potency towards human breast cancer and normal murine fibroblast cell lines. These compounds have shown significant in-vitro antiproliferative activity, indicating their potential in cancer treatment research (Fawzy et al., 2018).
Synthesis of Organic Dyes and Polymers : This compound is also used in the synthesis of various organic dyes and polymers with potential applications in nanotechnology and materials science. For example, its derivatives have been used in the preparation of copper structures via electrochemical deposition, which is significant for electronic and nanotechnological applications (Nişancı, 2020).
Molluscicidal Activity : Some derivatives of this compound have been studied for their molluscicidal activity against Biomphalaria alexandrina snails, the intermediate host of Schistosoma mansoni, showing weak to moderate activity. This application is relevant in the context of controlling schistosomiasis, a significant tropical disease (Abdelrazek et al., 2006).
Properties
IUPAC Name |
2-(1H-indol-3-ylmethylidene)propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3/c13-6-9(7-14)5-10-8-15-12-4-2-1-3-11(10)12/h1-5,8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGMQWDGOQQAGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997063 | |
Record name | [(1H-Indol-3-yl)methylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75629-62-8 | |
Record name | 75629-62-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111033 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(1H-Indol-3-yl)methylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-CYANO-3-INDOLEACRYLONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What reactions does (1H-Indol-3-ylmethylene)malononitrile undergo to generate potentially molluscicidal compounds?
A1: this compound exhibits reactivity with various cyclic diketones and pyrazolone derivatives. []
- Reaction with Cyclic Diketones: It reacts with 1,3-cyclohexanedione and dimedone to produce 4(3-indolyl)-chromene derivatives. []
- Reaction with Pyrazolone Derivatives: It undergoes reactions with pyrazolone derivatives, leading to the formation of arylidene exchange derivatives and a pyranopyrazole derivative. []
Q2: What is the molluscicidal activity of compounds derived from this compound?
A2: The synthesized compounds, including the 4(3-indolyl)-chromene derivatives, arylidene exchange derivatives, and the pyranopyrazole derivative, were tested for their molluscicidal activity against Biomphalaria alexandrina snails. [] These snails serve as the intermediate host for Schistosoma mansoni, a parasite responsible for schistosomiasis in humans.
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